(2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
Description
(2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is a chiral piperidine derivative characterized by a six-membered piperidine ring with hydroxyl, benzyl ester, and methyl ester substituents at positions 4, 1, and 2, respectively. Its stereochemistry (2S,4S) is critical for its reactivity and applications in asymmetric synthesis and pharmaceutical intermediates.
Structure
3D Structure
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYUNWAMEQIRQH-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CCN1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound belonging to the piperidine class. This compound has garnered attention due to its potential biological activities, which stem from its unique structural features. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is , and it has a molecular weight of approximately 293.32 g/mol. The compound features a piperidine ring with hydroxyl and carboxylate functional groups, which are pivotal in mediating its biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : Compounds with similar piperidine structures have demonstrated the ability to neutralize free radicals, thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage and may contribute to anti-aging effects.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit effectiveness against various bacterial and fungal strains. This antimicrobial potential opens avenues for developing new antibiotics or antifungal agents.
- Neuroprotective Effects : The compound may influence neurotransmitter systems, offering potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with neurotransmitter receptors could modulate synaptic transmission and neuronal survival.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Receptor Interaction : Similar piperidine derivatives have been shown to act as antagonists or agonists at various receptors, including muscarinic acetylcholine receptors and beta-adrenoceptors. This suggests that this compound may engage in similar interactions.
- Enzyme Modulation : The compound may influence enzyme activities involved in metabolic pathways. For instance, it could act as an inhibitor of fatty acid amide hydrolase or other relevant enzymes that play roles in neuroinflammation and pain modulation.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally related compounds highlights its unique properties:
| Compound Name | Structural Features | Notable Activities | Unique Aspects |
|---|---|---|---|
| Piperidine | Basic piperidine structure | Solvent properties | Found in many natural products |
| Methylpiperidine | Methyl substitution at nitrogen | Neuroactive properties | More lipophilic than standard piperidine |
| 4-Hydroxyproline | Hydroxylated proline derivative | Antioxidant activity | Important in collagen synthesis |
| This compound | Dual carboxylic acid functionalities | Antioxidant, antimicrobial, neuroprotective | Specific stereochemistry enhances interactions |
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For example:
- A study published in Journal of Medicinal Chemistry highlighted the synthesis of various analogs and their evaluation for neuroprotective properties using in vitro models. Results indicated that certain modifications significantly enhanced neuroprotective effects against oxidative stress-induced cell death.
- Another investigation in Phytotherapy Research assessed the antimicrobial efficacy of synthesized derivatives against clinical strains of bacteria and fungi. The findings revealed promising activity against resistant strains, suggesting potential applications in treating infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
Piperidine derivatives with varying substituents and stereochemistry are pivotal in medicinal chemistry.
Table 1: Piperidine Derivatives Comparison
Key Observations :
- Steric Effects : The tert-butyl group in (2S,4S)-1-tert-butyl analogs enhances steric hindrance, affecting reaction pathways compared to benzyl derivatives.
- Stereochemical Impact : The (2R,4S) diastereomer () shows divergent reactivity in azide displacement, underscoring the role of stereochemistry in drug design.
Pyrrolidine-Based Analogs
Pyrrolidine (five-membered ring) analogs exhibit distinct conformational properties compared to piperidine derivatives.
Table 2: Pyrrolidine Derivatives Comparison
Key Observations :
- Ring Size Effects : Pyrrolidine derivatives (five-membered ring) exhibit higher ring strain, influencing reaction rates and regioselectivity compared to piperidines.
- Functional Group Impact: Fluorine substitution () improves metabolic stability, while amino groups () enable further derivatization (e.g., coupling with diamines).
Stereochemical and Functional Group Variations
Table 3: Stereochemical and Functional Group Comparisons
Key Findings :
- Hydroxyl vs. Amino Groups: Hydroxyl derivatives (e.g., ) are often used as intermediates for oxidation or protection, while amino analogs () enable nucleophilic substitutions.
- Stereoelectronic Effects : The (2S,4S) configuration in the target compound favors specific transition states in asymmetric synthesis, critical for producing enantiopure drugs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2S,4S)-1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate and its derivatives?
- Methodological Answer : A typical synthesis involves starting with a tert-butyl-protected precursor. For example, (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate undergoes mesylation (using methanesulfonyl chloride), followed by azide displacement (sodium azide), reduction (e.g., Staudinger reaction), and acylation with appropriate carbonyl chlorides . Subsequent hydrolysis of the ester group and coupling reactions (e.g., with diamines) yield advanced intermediates. Deprotection of the benzyl or tert-butyl groups is achieved via acidolysis or hydrogenolysis .
Q. How is the stereochemistry of the 4-hydroxy group in this compound characterized?
- Methodological Answer : Stereochemical analysis is performed using nuclear Overhauser effect (NOE) NMR experiments to confirm spatial proximity of protons. For example, in related piperidine derivatives, cross-peaks between the 4-hydroxy proton and adjacent axial/equatorial protons in NOESY spectra validate the (2S,4S) configuration. X-ray crystallography may also resolve absolute stereochemistry, as demonstrated in structurally analogous pyrrolidine derivatives .
Q. What are the solubility and stability properties of this compound under standard laboratory conditions?
- Data-Driven Answer : While direct data for the hydroxy-substituted piperidine derivative is limited, structurally similar compounds (e.g., 4-aminopyrrolidine analogs) show solubilities of ~3.11 mg/mL in aqueous buffers and organic solvents like DMSO or dichloromethane . Stability assessments recommend storage at -20°C under inert atmospheres to prevent oxidation of the hydroxyl group. Hydrolysis of ester groups is minimized by avoiding prolonged exposure to acidic/basic conditions .
Advanced Research Questions
Q. How can regioselectivity challenges during ring-expansion reactions involving this compound be addressed?
- Methodological Answer : Ethyl diazoacetate (EDA)-mediated ring expansion of 1-benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate analogs produces regioisomeric mixtures (e.g., 1.5:1 ratio). Optimizing reaction temperature (-78°C to room temperature) and using sterically hindered bases (e.g., LDA) can enhance selectivity. Chromatographic separation (silica gel, gradient elution with EtOAc/hexane) is typically required to isolate the desired isomer .
Q. What strategies are effective for resolving conflicting data on the metabolic stability of piperidine dicarboxylates?
- Analytical Framework : Contradictory reports on CYP450 inhibition or GI absorption (e.g., high GI absorption vs. P-gp substrate claims) may arise from structural variations (e.g., 4-hydroxy vs. 4-amino substituents). Researchers should:
- Validate assays using standardized protocols (e.g., Caco-2 permeability for GI absorption).
- Compare metabolic stability in microsomal incubations (human/rat) with LC-MS/MS quantification.
- Cross-reference with PubChem data for analogous compounds to identify substituent-specific trends .
Q. How can the hydroxyl group at the 4-position be selectively functionalized without affecting the ester groups?
- Synthetic Strategy : Protect the hydroxyl group as a silyl ether (e.g., TBSCl, imidazole, DMF) prior to reactions involving ester hydrolysis or coupling. For example, in pyrrolidine systems, TBS protection allows subsequent acylation or alkylation at the 4-position while preserving the methyl and benzyl esters. Deprotection with TBAF restores the hydroxyl group .
Safety and Handling
Q. What safety precautions are recommended for handling this compound?
- Protocol :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard).
- First Aid : For skin/eye contact, rinse with water for 15 minutes; if ingested, seek medical attention (H302, H315, H319) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
